4-butoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
Overview
Description
It belongs to the class of bromodomain and extraterminal (BET) inhibitors, which target the epigenetic reader proteins BRD2, BRD3, BRD4, and BRDT. BET inhibitors have been identified as potential therapeutic agents for various diseases, including cancer, inflammation, and cardiovascular disorders.
Preparation Methods
The synthesis of 4-butoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide involves several steps. The key starting materials include 4-butoxybenzoic acid and 4-(pyridin-4-ylmethyl)aniline. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-butoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-butoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: The compound is used in cellular and molecular biology research to investigate the effects of BET inhibition on cell growth, differentiation, and apoptosis.
Medicine: Preclinical studies have shown that this compound has potential therapeutic applications in cancer treatment, as it can inhibit tumor growth and sensitize cancer cells to chemotherapy and radiation therapy.
Industry: The compound is used in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
4-butoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide targets the bromodomains of BRD2, BRD3, BRD4, and BRDT, which are involved in the regulation of gene expression. BET proteins are important epigenetic readers that recognize acetylated lysine residues on histones and other proteins. By inhibiting BET proteins, this compound disrupts the interaction between BET proteins and chromatin, leading to the downregulation of oncogenic and inflammatory gene expression. In cancer cells, it inhibits cell growth and induces apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy.
Comparison with Similar Compounds
4-butoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide is unique among BET inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
JQ1: Another BET inhibitor that targets the same bromodomains but has a different chemical structure.
I-BET762: A BET inhibitor with a distinct structure and slightly different binding affinity for BET proteins.
OTX015: A BET inhibitor that has shown efficacy in preclinical models of cancer.
These compounds share the common feature of targeting BET proteins but differ in their chemical structures, binding affinities, and specific biological effects.
Properties
IUPAC Name |
4-butoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-2-3-16-29-22-10-6-20(7-11-22)23(28)27-24(30)26-21-8-4-18(5-9-21)17-19-12-14-25-15-13-19/h4-15H,2-3,16-17H2,1H3,(H2,26,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOBTRJVBGBEAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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